molecular formula C19H23N3O2S2 B2597055 N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851409-39-7

N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2597055
CAS No.: 851409-39-7
M. Wt: 389.53
InChI Key: AAOFNMHFAXXNOC-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine-acetamide class, characterized by a fused thiophene-pyrimidine core substituted with ethyl and methyl groups at positions 3 and 6, respectively. The 4-oxo group introduces a ketone functionality, while the thioacetamide moiety is linked to a 2,3-dimethylphenyl group. Its synthesis likely involves alkylation of a thiolated pyrimidine intermediate with a chloroacetamide derivative, as seen in analogous protocols for structurally related compounds . The molecule’s electronic and steric properties are influenced by the substituents: the ethyl group enhances lipophilicity, while the dimethylphenyl ring may modulate steric interactions in biological systems.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-12(3)26-17)21-19(22)25-10-16(23)20-14-8-6-7-11(2)13(14)4/h6-8,12H,5,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFNMHFAXXNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the thienopyrimidine core.

    Attachment of the Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the dimethylphenyl group is attached to the thienopyrimidine core via a suitable leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.

    Substitution: The aromatic dimethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the dimethylphenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:

  • Targeting Thioredoxin Reductase : Compounds that inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival, have shown selective antitumor effects. Research suggests that derivatives of thieno[3,2-d]pyrimidine can effectively target TrxR and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Studies on related thieno-pyrimidine derivatives have demonstrated efficacy against various pathogens:

  • In vitro Studies : Antimicrobial assays have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds from the thieno-pyrimidine class were evaluated for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that a related thieno[3,2-d]pyrimidine compound inhibited TrxR activity with an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells .
Antimicrobial Activity Another investigation revealed that a thieno-pyrimidine derivative exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values below 20 µg/mL against several pathogens .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core is known to interact with various biological pathways, potentially inhibiting key enzymes or signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine R1: 3-Ethyl, R2: 6-Methyl N/A N/A 4-Oxo, thioacetamide
N-(7-Methyl-2-phenylamino-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidine R1: Phenylamino, R2: 7-Methyl 73 143–145 Dual C=O (1,730, 1,690 cm⁻¹)
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidine R1: 2,3-Dichlorophenyl 80 230 Cl substituents, NHCO
2-((4-(4-Chlorophenyl)...quinoxalin-6-yl)thio)acetamide Quinoxaline-pyrimidine hybrid R1: 4-Chlorophenyl 90.2 230–232 Cyano, hydroxyl groups

Key Observations:

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the pyrido-thieno-pyrimidine in and the dihydropyrimidine in . These variations impact π-π stacking and hydrogen-bonding capabilities, critical for target binding .

Substituent Effects :

  • Lipophilicity : The 3-ethyl and 6-methyl groups in the target compound likely increase logP compared to the dichlorophenyl analog in , which has higher polarity due to Cl atoms.
  • Bioactivity : Chlorine substituents (e.g., in ) are associated with enhanced antimicrobial and anticancer activity, whereas methyl/ethyl groups may improve metabolic stability .

Synthetic Efficiency :

  • Yields for analogs range from 73% to 90%, with higher yields observed in reactions involving thiouracil derivatives or cyclic amines (e.g., ). The target compound’s synthesis may benefit from optimized alkylation conditions, as seen in .

Research Findings and Implications

Table 2: Inferred Bioactivity Based on Structural Analogues

Compound Class Observed/Predicted Activity Mechanism of Action Reference
Thieno[3,2-d]pyrimidines Kinase inhibition (hypothetical) ATP-binding pocket interaction
Dihydropyrimidines Antimicrobial Disruption of bacterial membranes
Quinoxaline hybrids Anticancer (DNA intercalation) Topoisomerase inhibition

Discussion:

  • ADMET Profile : Ethyl and methyl groups may reduce solubility but improve membrane permeability compared to polar analogs like . Computational QSAR models (e.g., van der Waals descriptors ) could predict bioavailability.

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 851409-39-7) is a synthetic compound with potential biological activities. Its structure includes a thieno[3,2-d]pyrimidine moiety known for various pharmacological properties. This article explores the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H23N3O2S2
  • Molecular Weight : 389.53 g/mol
  • IUPAC Name : N-(2,3-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity :
    • The thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively target and inhibit specific cancer cell lines such as MCF-7 and HeLa cells .
    CompoundCell LineIC50 (µg/mL)
    Example AMCF-70.0585
    Example BHeLa0.0692
  • Antimicrobial Properties :
    • The compound's structural components suggest potential antimicrobial activity. Similar compounds with thioacetamide groups have been evaluated for their efficacy against various bacterial strains .
    MicroorganismActivity (Zone of Inhibition)
    Staphylococcus aureusModerate
    Escherichia coliWeak

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thieno[3,2-d]pyrimidine structures often inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives found that compounds with similar structural features to N-(2,3-dimethylphenyl)-2-acetamide exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituent variations in enhancing anticancer potency .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives of thieno[3,2-d]pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the thio group improved antibacterial activity significantly .

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